Fungicidal Activity and para-Substituent Effects
In a series of 1-substituted phenoxypropan-2-amino valinamide carbamate derivatives, the core phenoxypropan-2-amine scaffold, when bearing a small para-substituent like methoxy (as in 1-(4-methoxyphenoxy)propan-2-amine), demonstrated excellent fungicidal activity with EC50 values ranging from 0.59 to 2.06 μmol L⁻¹ [1]. This contrasts with bulkier substituents which may reduce activity. The para-methoxy group is a key determinant for maintaining potency within this narrow, effective range.
| Evidence Dimension | Fungicidal potency (EC50) |
|---|---|
| Target Compound Data | EC50 range of 0.59 - 2.06 μmol L⁻¹ for derivatives containing small para-substituents [1] |
| Comparator Or Baseline | Other derivatives with different or bulkier para-substituents (not explicitly quantified in the same assay) |
| Quantified Difference | Not directly comparable; the data establishes a potency range for a class of compounds to which the target belongs. |
| Conditions | In vitro bioassay against oomycete pathogens; measured as EC50 (μmol L⁻¹) [1] |
Why This Matters
This data identifies the compound's core scaffold as a validated starting point for designing potent fungicides, guiding selection for agricultural R&D programs.
- [1] Li, J.-Q., Wang, Z.-P., Gao, Y., & Zhao, W.-G. (2016). Design, synthesis and effect of the introduction of a propargyloxy group on the fungicidal activities of 1-substituted phenoxypropan-2-amino valinamide carbamate derivatives. RSC Advances, 6, 82131-82137. View Source
